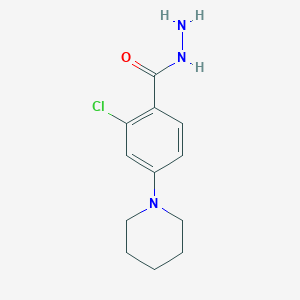

2-Chloro-4-piperidinobenzenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-piperidinobenzenecarbohydrazide (CPBC) is a biochemical used for proteomics research . It is a white crystalline powder that belongs to the hydrazides class of compounds. The molecular formula of CPBC is C12H16ClN3O, and it has a molecular weight of 253.73 .

Molecular Structure Analysis

The molecular structure of CPBC is defined by its molecular formula, C12H16ClN3O . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.Chemical Reactions Analysis

CPBC is used as an intermediate in the synthesis of various organic and medicinal compounds. The specific chemical reactions involving CPBC are not detailed in the available resources.Physical And Chemical Properties Analysis

CPBC is a white crystalline powder. Its molecular formula is C12H16ClN3O, and it has a molecular weight of 253.73 . Additional physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Proteomics Research

2-Chloro-4-piperidinobenzenecarbohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound serves as a biochemical tool for probing protein interactions and stability, aiding in the understanding of cellular processes at the molecular level.

Biotechnology

In biotechnology, this chemical is employed in the development of new techniques for genetic engineering and molecular biology . It may be used as a building block for synthesizing novel compounds that can interact with DNA or RNA, facilitating advancements in gene therapy and diagnostics.

Pharmacology

Pharmacological studies leverage 2-Chloro-4-piperidinobenzenecarbohydrazide for the synthesis of potential therapeutic agents . It’s particularly valuable in the design of small molecule drugs that target specific proteins implicated in disease pathways.

Biochemistry

Biochemists use this compound in enzymatic studies and metabolic pathway analysis . It can act as an inhibitor or activator for certain enzymes, helping to elucidate their roles in metabolism and energy production within cells.

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-4-piperidinobenzenecarbohydrazide is a precursor for the synthesis of complex molecules with potential medicinal properties . It’s instrumental in creating new compounds that could lead to the development of new drugs.

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry to identify and quantify other substances . Its well-defined structure and properties make it suitable for calibration and method development.

Organic Chemistry

Organic chemists might explore the reactivity of 2-Chloro-4-piperidinobenzenecarbohydrazide to develop new synthetic methodologies . It could be used in various organic reactions, such as nucleophilic substitutions or coupling reactions, to construct more complex organic frameworks.

Chemical Education

Lastly, this compound can be used in chemical education as an example to teach various concepts in organic chemistry and chemical synthesis . Its structure and applications provide a practical context for learning about functional groups and molecular interactions.

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-4-piperidinobenzenecarbohydrazide are currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It’s known that compounds with similar structures can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with a positively charged part of another molecule, leading to a variety of possible changes.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Result of Action

The molecular and cellular effects of 2-Chloro-4-piperidinobenzenecarbohydrazide’s action are currently unknown. As a biochemical used in proteomics research , it may be involved in protein interactions or modifications, but specific effects would depend on the context of the experiment.

Propriétés

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNRLGTCJUJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-piperidinobenzenecarbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.